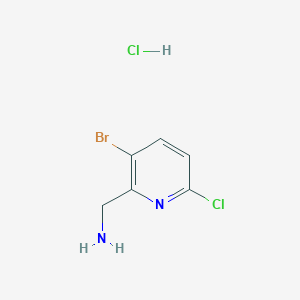

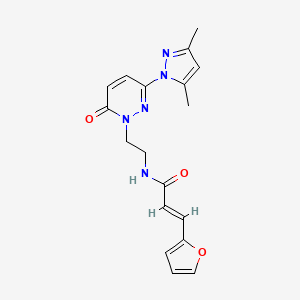

![molecular formula C9H12N4O B2720088 3-methyl-N-propylisoxazolo[5,4-d]pyrimidin-4-amine CAS No. 175348-28-4](/img/structure/B2720088.png)

3-methyl-N-propylisoxazolo[5,4-d]pyrimidin-4-amine

Übersicht

Beschreibung

3-methyl-N-propylisoxazolo[5,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H12N4O and its molecular weight is 192.222. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Several studies have focused on the synthesis and structural analysis of pyrazolopyrimidinones and isoxazolopyrimidinones, highlighting innovative methods and the potential for diverse biological activities. For instance, a practical method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones through a three-component, microwave-assisted synthesis has been developed. This method is notable for its efficiency, step-economy, and the ability to generate compounds with potential for further biological evaluation (Ng, Tiekink, & Dolzhenko, 2022). Another study employed a four-step synthesis from (S)-Boc-alanine to produce a series of (S)-1-(heteroaryl)ethan-1-amines, demonstrating the versatility of enaminones as building blocks for compounds with potential antitumor and antimicrobial activities (Svete, Šenica, Petek, & Grošelj, 2015).

Biological Activity

Research into the biological activities of pyrazolo[3,4-d]pyrimidines and related compounds has shown promise in various therapeutic areas. For example, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, highlighting the potential of these compounds in pharmacology (Rahmouni et al., 2016). Another study demonstrated the synthesis of derivatives of isoxazolo[4,5-d]pyrimidine with observed pharmacological activity, including anxiolytic effects, suggesting a potential for therapeutic applications in anxiety disorders (Wagner, Becan, & Nowakowska, 2004).

Wirkmechanismus

Target of Action

The primary targets of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine Similar oxazolo[5,4-d]pyrimidine derivatives have been reported to be active against diverse molecular targets, including potent kinase inhibitors, inhibitors of vegfr-2, edg-1, acc2 proteins as well as immunosuppressive and antiviral agents .

Mode of Action

The specific mode of action of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine It is known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine Similar oxazolo[5,4-d]pyrimidine derivatives have been reported to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine These properties are crucial in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine Similar compounds have been reported to show significant inhibitory activity .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine Such factors can significantly impact the effectiveness of similar compounds .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-3-4-10-8-7-6(2)13-14-9(7)12-5-11-8/h5H,3-4H2,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKKPMDAMDPNJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C2C(=NOC2=NC=N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701323468 | |

| Record name | 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820179 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175348-28-4 | |

| Record name | 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-5-(4-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2720006.png)

![4-(4-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2720007.png)

![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2720009.png)

![2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2720011.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2720016.png)

![1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2720027.png)